molecular formula C14H26O B110140 11-Tetradecenal, (11Z)- CAS No. 35237-64-0

11-Tetradecenal, (11Z)-

Cat. No. B110140
CAS RN: 35237-64-0
M. Wt: 210.36 g/mol
InChI Key: SPFYVVCZIOLVOK-ARJAWSKDSA-N
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Patent
US04212830

Procedure details

To 0.48 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 2 mls of anhydrous tetrahydrofuran and 0.3 ml of butyl chloride. The mixture was stirred and heated at reflux until reaction initiated (approximately 10 minutes). After 5 minutes, portionwise addition of 3.5 gms of 1,1-diethoxy-9-chloro nonane in 10 ml of tetrahydrofuran was begun. When the addition was complete (15 minutes) the mixture was stirred and heated for 2 hours. It was then cooled to 5° C. in an ice bath and 30 gms of a mixture of 3-chloro-1-pentene (approximately 40%) and 1-chloro-2-pentene (approximately 60%) was added all at once. The mixture was heated slowly and stirred, whereupon it became cloudy. Heating was continued at reflux temperature for 2 hours. The mixture was then cooled, poured into 100 ml of 3 N-hydrochloric acid and diluted with 100 ml of tetrahydrofuran and 150 ml of acetone. The resulting solution was stirred and heated for 30 minutes. It was then concentrated on rotary evaporator and extracted twice with 100 mls of hexane. The organic layer was dried over sodium sulphate, evaporated and distilled. The majority distilled at 110° C. at 0.35 torr and yielded 2.11 gms of 11-tetradecenal.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Name
1,1-diethoxy-9-chloro nonane
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].C(O[CH:5]([O:15]CC)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Cl)C.Cl[CH:19]([CH2:22][CH3:23])[CH:20]=[CH2:21].ClCC=CCC.Cl>O1CCCC1.CC(C)=O.C(Cl)CCC>[CH:5](=[O:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:21][CH:20]=[CH:19][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(CCC)Cl
Step Three
Name
1,1-diethoxy-9-chloro nonane
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(CCCCCCCCCl)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
mixture
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until reaction
CUSTOM
Type
CUSTOM
Details
(approximately 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
(15 minutes)
Duration
15 min
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated slowly
STIRRING
Type
STIRRING
Details
stirred, whereupon it
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
STIRRING
Type
STIRRING
Details
The resulting solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated on rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 mls of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
The majority distilled at 110° C. at 0.35 torr

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCCCCCCCCC=CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04212830

Procedure details

To 0.48 gm of magnesium in a thoroughly dried flask equipped with condensor and magnetic stirrer was added 2 mls of anhydrous tetrahydrofuran and 0.3 ml of butyl chloride. The mixture was stirred and heated at reflux until reaction initiated (approximately 10 minutes). After 5 minutes, portionwise addition of 3.5 gms of 1,1-diethoxy-9-chloro nonane in 10 ml of tetrahydrofuran was begun. When the addition was complete (15 minutes) the mixture was stirred and heated for 2 hours. It was then cooled to 5° C. in an ice bath and 30 gms of a mixture of 3-chloro-1-pentene (approximately 40%) and 1-chloro-2-pentene (approximately 60%) was added all at once. The mixture was heated slowly and stirred, whereupon it became cloudy. Heating was continued at reflux temperature for 2 hours. The mixture was then cooled, poured into 100 ml of 3 N-hydrochloric acid and diluted with 100 ml of tetrahydrofuran and 150 ml of acetone. The resulting solution was stirred and heated for 30 minutes. It was then concentrated on rotary evaporator and extracted twice with 100 mls of hexane. The organic layer was dried over sodium sulphate, evaporated and distilled. The majority distilled at 110° C. at 0.35 torr and yielded 2.11 gms of 11-tetradecenal.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Name
1,1-diethoxy-9-chloro nonane
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].C(O[CH:5]([O:15]CC)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]Cl)C.Cl[CH:19]([CH2:22][CH3:23])[CH:20]=[CH2:21].ClCC=CCC.Cl>O1CCCC1.CC(C)=O.C(Cl)CCC>[CH:5](=[O:15])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:21][CH:20]=[CH:19][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(CCC)Cl
Step Three
Name
1,1-diethoxy-9-chloro nonane
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(CCCCCCCCCl)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
mixture
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=C)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=CCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until reaction
CUSTOM
Type
CUSTOM
Details
(approximately 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
(15 minutes)
Duration
15 min
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated slowly
STIRRING
Type
STIRRING
Details
stirred, whereupon it
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
STIRRING
Type
STIRRING
Details
The resulting solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated on rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 mls of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
The majority distilled at 110° C. at 0.35 torr

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCCCCCCCCC=CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.